Regorafenib metabolite M4

Kinase inhibition Pharmacodynamics Negative control

Regorafenib metabolite M4 (BAY-751098) is a pharmacologically inactive N-desmethyl derivative essential as a negative control in kinase assays and a marker for UGT-mediated N-glucuronidation pathways. It is indispensable for discriminating between active and inactive metabolites, ensuring precise pharmacokinetic profiling. This high-purity analytical standard supports robust method development and regulatory submission requirements.

Molecular Formula C20H13ClF4N4O3
Molecular Weight 468.79
CAS No. 1343498-72-5
Cat. No. B605954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegorafenib metabolite M4
CAS1343498-72-5
SynonymsBAY-751098;  BAY 751098;  BAY751098;  Regorafenib metabolite M4; UNII-58I22S7HYD; 
Molecular FormulaC20H13ClF4N4O3
Molecular Weight468.79
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl
InChIInChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31)
InChIKeyUJAPQTJRMGFPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Regorafenib Metabolite M4 (CAS 1343498-72-5): Inactive N-Desmethyl Metabolite for Analytical and Metabolic Pathway Studies


Regorafenib metabolite M4 (BAY-751098; CAS 1343498-72-5) is a pharmacologically inactive N-desmethyl derivative of the oral multikinase inhibitor regorafenib [1]. Unlike the active N-oxide metabolites M-2 and M-5, M4 is formed via uridine diphosphate glucuronosyltransferase (UGT)-mediated N-glucuronidation and does not inhibit VEGFR, PDGFR, KIT, RET, or RAF kinases [2][3]. Its primary utility lies in analytical reference applications and as a negative control in functional assays where discrimination between active and inactive metabolites is required.

Why Regorafenib Metabolite M4 Cannot Be Substituted with Active Metabolites or Parent Compound


Interchanging regorafenib metabolite M4 with the parent drug regorafenib or its active metabolites M-2 (BAY 75-7495) and M-5 (BAY 81-8752) will yield fundamentally different experimental outcomes. M-2 and M-5 retain potent multikinase inhibitory activity comparable to regorafenib (IC50 values in the low nanomolar range against VEGFR2, KIT, and PDGFRβ), whereas M4 is devoid of detectable kinase inhibition [1][2]. This activity gap precludes the use of M4 as a functional substitute in any assay measuring target engagement, cell signaling, or tumor growth inhibition. Conversely, using active metabolites in place of M4 would introduce confounding pharmacological activity in studies designed to track inactive metabolic fractions or assess UGT-mediated clearance pathways [3].

Quantitative Differentiation of Regorafenib Metabolite M4 from Active Metabolites: Head-to-Head Pharmacological and Metabolic Evidence


Kinase Inhibitory Activity: M4 Shows No Detectable Inhibition Versus Nanomolar Potency of M-2, M-5, and Regorafenib

In competitive binding assays against a panel of receptor tyrosine kinases, regorafenib and its active metabolites M-2 and M-5 exhibited similar potency with IC50 values in the low nanomolar range (e.g., VEGFR2 IC50 = 4.2 nM for regorafenib) [1]. In contrast, M4 is classified as a pharmacologically inactive metabolite with no reported inhibitory activity against VEGFR1/2/3, PDGFRβ, KIT, RET, or RAF-1 [2][3].

Kinase inhibition Pharmacodynamics Negative control

Metabolic Formation Route: UGT-Mediated N-Glucuronidation Distinguishes M4 from CYP3A4-Derived Active Metabolites

Regorafenib is primarily metabolized by CYP3A4 to yield the active N-oxide metabolites M-2 and M-5. In contrast, M4 is formed exclusively via a parallel pathway: UGT1A1 and UGT1A9 catalyze the N-glucuronidation of the active metabolite M1, converting it to the inactive M4 [1]. This bifurcation creates distinct opportunities for drug-drug interaction studies: UGT inhibitors (e.g., atazanavir) reduce M4 formation, while CYP3A4 modulators affect M-2/M-5 levels.

Drug metabolism UGT enzymes Drug-drug interactions

Structural Determinants of Inactivity: Absence of N-Oxide and N-Methyl Groups Compared to Active Metabolites

M4 (C20H13ClF4N4O3; MW 468.8) differs structurally from regorafenib (C21H15ClF4N4O3; MW 482.8) by loss of a methyl group, and from active metabolites M-2 and M-5 by the absence of an N-oxide moiety on the pyridine ring [1]. The combination of N-desmethyl and lack of N-oxide renders M4 incapable of binding the kinase ATP pocket, explaining its inactivity [2].

Structure-activity relationship Metabolite identification Mass spectrometry

Analytical Reference Standard: M4 Enables Specific Quantification of Inactive Metabolic Fraction in Pharmacokinetic Studies

M4 serves as a critical analytical standard for the quantification of the inactive N-glucuronide metabolite in biological matrices. While clinical studies routinely monitor M-2 and M-5 (combined exposure similar to parent drug), the inactive M4 fraction provides complementary data on UGT-mediated clearance [1]. The availability of stable isotope-labeled M4 ([13C6]-Regorafenib metabolite M4) further supports accurate LC-MS/MS quantitation in complex matrices [2].

Bioanalysis LC-MS/MS Pharmacokinetics

Regorafenib Metabolite M4: Defined Application Scenarios Based on Inactivity and Distinct Metabolic Origin


Negative Control for Kinase Selectivity and Cellular Signaling Assays

Use M4 as a matched inactive control when testing regorafenib, M-2, or M-5 in kinase inhibition panels, cell proliferation assays, or phospho-signaling readouts. M4's lack of activity confirms that observed effects are on-target and not due to assay interference or nonspecific binding [1][2].

Metabolic Pathway Profiling: Discriminating CYP3A4 from UGT1A1/1A9 Contributions

Employ M4 as a selective marker of UGT-mediated N-glucuronidation. Co-incubation with UGT inhibitors (e.g., atazanavir, niflumic acid) and CYP3A4 inhibitors allows deconvolution of parallel metabolic routes in human hepatocyte or microsomal stability assays [3].

LC-MS/MS Bioanalytical Method Development and Validation

Utilize M4 (and its stable isotope-labeled analog) as an authentic reference standard for quantifying the inactive metabolite fraction in plasma, urine, or tissue. This enables comprehensive pharmacokinetic profiling that distinguishes active and inactive metabolite pools, a requirement for certain regulatory submissions [4].

Drug-Drug Interaction Studies Focused on UGT Inhibition or Induction

Measure M4 formation rates as a functional readout of UGT1A1/1A9 activity in the presence of co-administered drugs or investigational compounds. Reduced M4 production in the presence of a UGT inhibitor confirms the interaction potential, while CYP3A4 modulators should have minimal effect on this pathway [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Regorafenib metabolite M4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.